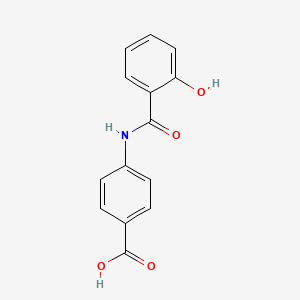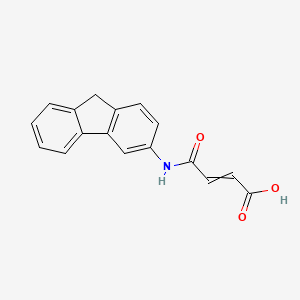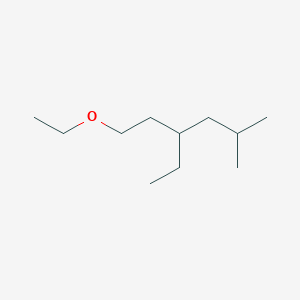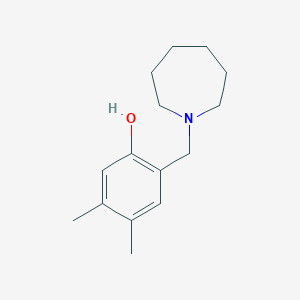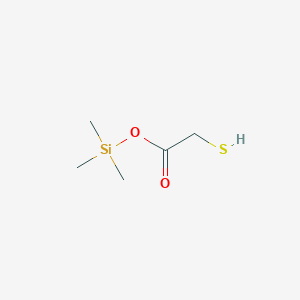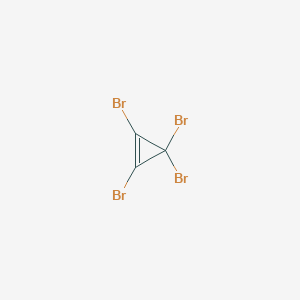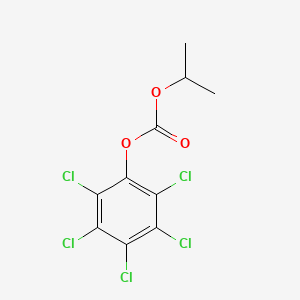
Pentachlorophenyl propan-2-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentachlorophenyl propan-2-yl carbonate is a chemical compound known for its unique structure and properties It is composed of a pentachlorophenyl group attached to a propan-2-yl carbonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentachlorophenyl propan-2-yl carbonate typically involves the reaction of pentachlorophenol with propan-2-yl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Pentachlorophenol and propan-2-yl chloroformate.
Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts: A base, such as pyridine, is often added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale equipment and more rigorous control of reaction parameters. The use of automated systems ensures consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Pentachlorophenyl propan-2-yl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield pentachlorophenol and propan-2-ol.
Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Pentachlorophenol and propan-2-ol.
Substitution: Various substituted pentachlorophenyl derivatives.
Oxidation/Reduction: Depending on the reagents used, different oxidized or reduced products.
Aplicaciones Científicas De Investigación
Pentachlorophenyl propan-2-yl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate linkages.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which pentachlorophenyl propan-2-yl carbonate exerts its effects involves the interaction of its reactive carbonate group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity is the basis for its use in biochemical studies and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Pentachlorophenyl methyl carbonate: Similar structure but with a methyl group instead of a propan-2-yl group.
Pentachlorophenyl ethyl carbonate: Similar structure but with an ethyl group instead of a propan-2-yl group.
Pentachlorophenyl butyl carbonate: Similar structure but with a butyl group instead of a propan-2-yl group.
Uniqueness
Pentachlorophenyl propan-2-yl carbonate is unique due to its specific combination of the pentachlorophenyl group and the propan-2-yl carbonate moiety. This combination imparts distinct reactivity and properties that are not observed in its analogs with different alkyl groups.
Propiedades
Número CAS |
5323-63-7 |
|---|---|
Fórmula molecular |
C10H7Cl5O3 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentachlorophenyl) propan-2-yl carbonate |
InChI |
InChI=1S/C10H7Cl5O3/c1-3(2)17-10(16)18-9-7(14)5(12)4(11)6(13)8(9)15/h3H,1-2H3 |
Clave InChI |
SIVWOEZATKKCEA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B14734567.png)
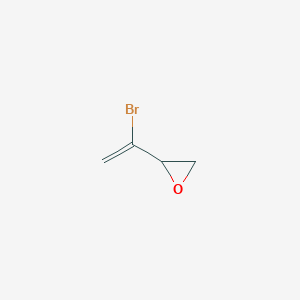

![n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide](/img/structure/B14734581.png)
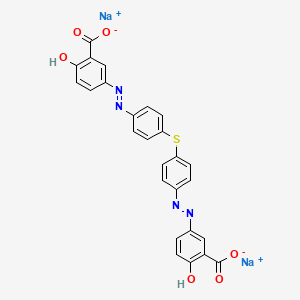
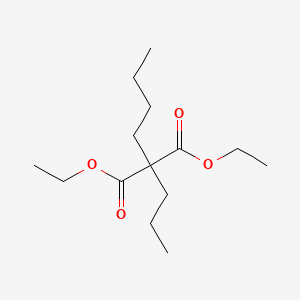
![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)
